molecular formula C6H13NO2 B2972052 1,4-Oxazepan-6-ylmethanol CAS No. 934832-10-7

1,4-Oxazepan-6-ylmethanol

Cat. No. B2972052
CAS RN: 934832-10-7
M. Wt: 131.175
InChI Key: QMCRVSLUQWMWKS-UHFFFAOYSA-N
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Description

1,4-Oxazepan-6-ylmethanol is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2/c8-4-6-3-7-1-2-9-5-6/h6-8H,1-5H2 . This indicates the presence of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 131.17 .

Scientific Research Applications

Synthesis and Chemical Transformations

1,4-Oxazepan-6-ylmethanol is a compound that falls within the broader category of 1,4-oxazepines, which are heterocyclic compounds featuring a seven-membered ring consisting of one oxygen and one nitrogen atom. The scientific research applications of this compound and related compounds are diverse, focusing mainly on the synthesis of biologically active molecules and the development of novel chemical reactions.

A phosphine-mediated construction of 1,4-oxazepines, including compounds similar to this compound, offers a promising route to synthetically useful and biologically active heterocycles under mild conditions. This method may be exploited for preparing interesting chiral ligands, highlighting the compound's utility in organic synthesis and drug discovery processes (François-Endelmond et al., 2010).

Click Chemistry in Drug Discovery

The applications of this compound and related structures extend into the realm of click chemistry, a modular approach that uses only the most practical and reliable chemical transformations. Click chemistry's applications are found in various aspects of drug discovery, from lead finding through combinatorial chemistry to proteomics and DNA research, using bioconjugation reactions. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is a particularly powerful linking reaction, showing the importance of this compound derivatives in creating bio-compatible linkers for pharmaceutical applications (Kolb & Sharpless, 2003).

Advanced Materials and Sensing Applications

The synthesis of this compound derivatives also finds applications in the development of advanced materials and sensing technologies. For instance, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound related to this compound, has been used as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application suggests potential uses in light-induced controlled release, sensing, and information processing, indicating the versatility of this compound derivatives in material science and nanotechnology (Ali et al., 2012).

Safety and Hazards

The safety data sheet for 1,4-Oxazepan-6-ylmethanol indicates that it should be stored in a well-ventilated place and kept tightly closed . It is also recommended to avoid breathing in the dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1,4-oxazepan-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-6-3-7-1-2-9-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCRVSLUQWMWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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